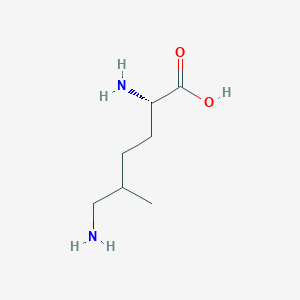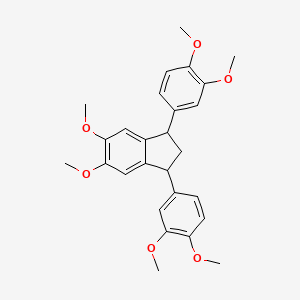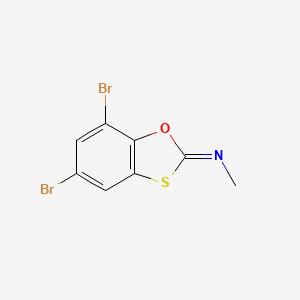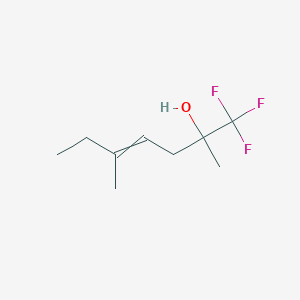![molecular formula C22H44O2Sn B14588879 Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane CAS No. 61266-48-6](/img/structure/B14588879.png)
Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms this compound is known for its unique structure, which includes a cyclohexyl group and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane typically involves the reaction of tributylstannyl chloride with a suitable precursor containing the cyclohexyl and oxirane groups. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The tin atom can be substituted with other groups, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired product.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: The compound is used in the production of various industrial materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane include other organotin compounds, such as:
- Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane
- This compound derivatives with different substituents
Uniqueness
This compound is unique due to its specific combination of a cyclohexyl group and an oxirane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61266-48-6 |
|---|---|
Formule moléculaire |
C22H44O2Sn |
Poids moléculaire |
459.3 g/mol |
Nom IUPAC |
tributyl-[1-[(2-methyloxiran-2-yl)methyl]cyclohexyl]oxystannane |
InChI |
InChI=1S/C10H17O2.3C4H9.Sn/c1-9(8-12-9)7-10(11)5-3-2-4-6-10;3*1-3-4-2;/h2-8H2,1H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clé InChI |
QZIAHTPFLMXOCT-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC1(CCCCC1)CC2(CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)


![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)





![2-[(4-Chlorophenyl)methyl]-1-(4-hydroxyphenyl)-3-phenylpropan-1-one](/img/structure/B14588887.png)

